molecular formula C10H5F3N2O2 B12891562 2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile

2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile

Cat. No.: B12891562
M. Wt: 242.15 g/mol
InChI Key: UVAUWWKGCWAJLU-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals and agrochemicals . This particular compound features a trifluoromethoxy group, which can enhance its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile typically involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with various aldehydes in the presence of methanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or chloroform .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to biological receptors, allowing it to exert its effects more efficiently. The compound may inhibit specific enzymes or receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile apart is its trifluoromethoxy group, which enhances its stability and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H5F3N2O2

Molecular Weight

242.15 g/mol

IUPAC Name

2-[4-(trifluoromethoxy)-1,3-benzoxazol-2-yl]acetonitrile

InChI

InChI=1S/C10H5F3N2O2/c11-10(12,13)17-7-3-1-2-6-9(7)15-8(16-6)4-5-14/h1-3H,4H2

InChI Key

UVAUWWKGCWAJLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)N=C(O2)CC#N

Origin of Product

United States

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